Linker Chain Length: C6 Spacer Provides Intermediate Reach vs. C2 and C4 Analogs
The compound features a six-carbon aliphatic spacer (C6) between the NHS ester and terminal alkyne, compared to a two-carbon spacer in propargyl-NHS ester and a four-carbon spacer in 5-hexynoic acid NHS ester . This extended length can alleviate steric hindrance between the conjugated biomolecule and the click reaction partner, a critical factor when labeling large proteins or dense surface coatings [1]. In PROTAC design, linker length directly influences the formation of a stable ternary complex; an intermediate C6 spacer offers a distinct geometric option alongside shorter C2/C4 or longer PEG linkers, providing a precise tool for structure-activity relationship (SAR) optimization [2].
| Evidence Dimension | Linker Spacer Length |
|---|---|
| Target Compound Data | 6-carbon (C6) alkyl chain |
| Comparator Or Baseline | Propargyl-NHS ester: 2-carbon (C2) alkyl/ether chain; 5-Hexynoic acid NHS ester: 4-carbon (C4) alkyl chain |
| Quantified Difference | C6 length is 3x longer than C2 and 1.5x longer than C4 |
| Conditions | Structural comparison based on IUPAC name and canonical SMILES |
Why This Matters
Linker length is a critical determinant of conjugation efficiency and ternary complex formation in PROTACs, making this compound a unique tool for spatial optimization.
- [1] Glen Research. Alkyne-NHS Ester Product Information. View Source
- [2] Xie, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(10), 4266-4295. View Source
